molecular formula C18H18O4S B14187745 4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol] CAS No. 854055-60-0

4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]

Cat. No.: B14187745
CAS No.: 854055-60-0
M. Wt: 330.4 g/mol
InChI Key: XQLSWUOSEYPTNU-UHFFFAOYSA-N
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Description

4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] is an organic compound with the molecular formula C18H18O4S. It is a sulfonic acid derivative and is known for its unique chemical structure, which includes two phenol groups connected by a sulfonyl group and each phenol group having a prop-1-en-1-yl substituent. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as caustic soda. The reaction is carried out at a temperature range of 55-60°C under autogenously generated pressure .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The allyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can react with the allyl groups under basic conditions.

Major Products Formed

    Oxidation: Quinones and sulfonic acids.

    Reduction: Sulfides and alcohols.

    Substitution: Allyl-substituted derivatives.

Scientific Research Applications

4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfonyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The allyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
  • Bis(3-allyl-4-hydroxyphenyl)sulfone
  • 3,3’-Diallyl-4,4’-dihydroxydiphenylsulfone

Uniqueness

4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] is unique due to its specific substitution pattern on the phenol rings, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

854055-60-0

Molecular Formula

C18H18O4S

Molecular Weight

330.4 g/mol

IUPAC Name

4-(4-hydroxy-3-prop-1-enylphenyl)sulfonyl-2-prop-1-enylphenol

InChI

InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-12,19-20H,1-2H3

InChI Key

XQLSWUOSEYPTNU-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C=CC)O

Origin of Product

United States

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